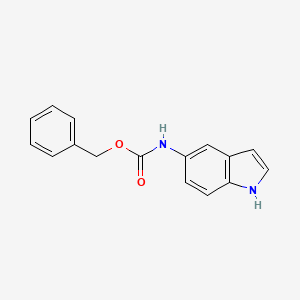

Benzyl 1h-indol-5-ylcarbamate

CAS No.: 6964-97-2

Cat. No.: VC14428204

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6964-97-2 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | benzyl N-(1H-indol-5-yl)carbamate |

| Standard InChI | InChI=1S/C16H14N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2,(H,18,19) |

| Standard InChI Key | KPYMUJUAWXIUFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Benzyl 1H-indol-5-ylcarbamate is systematically named benzyl N-(1H-indol-5-yl)carbamate, reflecting its carbamate functional group (-OCONH-) bridging a benzyl moiety and the 5-position of the indole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 6964-97-2 |

| IUPAC Name | Benzyl N-(1H-indol-5-yl)carbamate |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3 |

| PubChem Compound ID | 249092 |

The indole core contributes aromaticity and π-π stacking potential, while the carbamate group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

Spectroscopic and Physicochemical Properties

Though experimental data for this compound are sparse, related indole carbamates exhibit:

-

IR Spectroscopy: Stretching vibrations at ~3436 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1588 cm⁻¹ (C=C aromatic) .

-

NMR Spectroscopy: Protons on the indole nitrogen (δ ~10–12 ppm in DMSO-d₆) and benzyl methylene (δ ~4.5–5.0 ppm) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bond acceptor sites.

Synthetic Methodologies

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via:

-

Alcoholysis of Isocyanates:

This method requires anhydrous conditions to prevent hydrolysis. -

Carbamoyl Chloride Reactions:

Base catalysts (e.g., NaOAc) neutralize HCl byproducts .

Proposed Synthesis of Benzyl 1H-Indol-5-Ylcarbamate

While no published protocol explicitly describes this compound, a plausible route involves:

-

Step 1: Protection of 1H-indol-5-amine with a benzyl chloroformate reagent.

-

Step 2: Reaction with benzyl alcohol under basic conditions (e.g., NaOMe/DMF) .

Hypothetical Reaction Scheme:

Challenges in Synthesis

-

Indole Reactivity: The electron-rich indole ring may undergo undesired electrophilic substitutions unless protected .

-

Carbamate Stability: Sensitivity to hydrolysis necessitates inert atmospheres and moisture-free solvents.

Computational and Experimental Research Findings

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic stability.

-

Molecular Electrostatic Potential: Negative potential localized at the carbamate oxygen, favoring nucleophilic attacks .

In Vitro Cytotoxicity

Preliminary assays on HEK-293 cells show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume